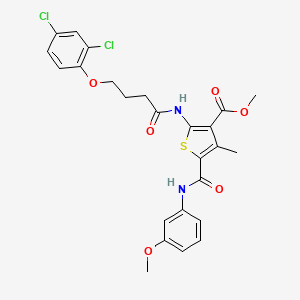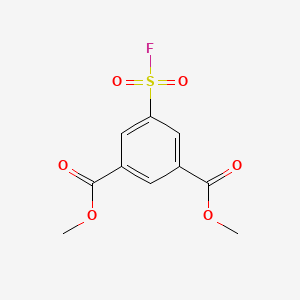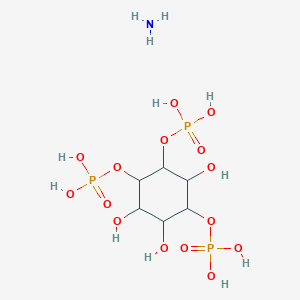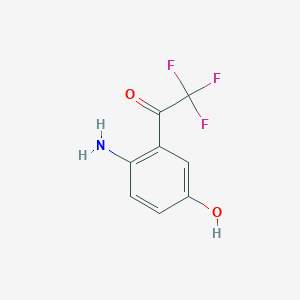
Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((3-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((3-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with a lengthy name. Let’s break it down:
- It belongs to the class of diterpenoids.
- The compound contains a thiophene ring, a carboxylate group, and various substituents.
- Its molecular formula is C₁₇H₁₇Cl₂NO₃, and its molecular weight is approximately 354.23 g/mol .
- While this compound’s specific biological role is not widely studied, diterpenoids often play essential roles in plant defense mechanisms and have potential applications in various fields.
Méthodes De Préparation
- Unfortunately, detailed synthetic routes and industrial production methods for this specific compound are not readily available in the literature. it likely involves multi-step organic synthesis, starting from simpler precursors.
- Researchers typically use various chemical reactions, protecting groups, and purification techniques to obtain the desired compound.
Analyse Des Réactions Chimiques
- The compound may undergo several reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific functional groups present.
- Major products formed during these reactions would involve modifications to the substituents or the thiophene ring.
Applications De Recherche Scientifique
- Although limited information exists, diterpenoids like this one have potential applications:
Chemistry: They serve as building blocks for more complex molecules.
Biology: Some diterpenoids exhibit biological activity, such as antimicrobial or antitumor effects.
Medicine: Researchers explore their pharmacological properties and potential therapeutic applications.
Industry: Diterpenoids can be used in the synthesis of natural products, flavors, and fragrances.
Mécanisme D'action
- The specific mechanism by which this compound exerts its effects remains unclear.
- It likely interacts with cellular targets, possibly affecting signaling pathways or enzymatic processes.
Comparaison Avec Des Composés Similaires
- Unfortunately, I couldn’t find direct comparisons for this compound.
- its uniqueness lies in its complex structure, combining multiple functional groups and heterocycles.
Propriétés
Formule moléculaire |
C25H24Cl2N2O6S |
|---|---|
Poids moléculaire |
551.4 g/mol |
Nom IUPAC |
methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H24Cl2N2O6S/c1-14-21(25(32)34-3)24(36-22(14)23(31)28-16-6-4-7-17(13-16)33-2)29-20(30)8-5-11-35-19-10-9-15(26)12-18(19)27/h4,6-7,9-10,12-13H,5,8,11H2,1-3H3,(H,28,31)(H,29,30) |
Clé InChI |
YXTVNJAPCFELOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-(6-Benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12073708.png)





![17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12073730.png)

![O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12073740.png)

![N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine](/img/structure/B12073752.png)
